molecular formula C6H5Cl2F2N B7450845 3-chloro-2,6-difluoroanilinehydrochloride

3-chloro-2,6-difluoroanilinehydrochloride

Cat. No.: B7450845
M. Wt: 200.01 g/mol
InChI Key: PICQSEDPIRQQMB-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoroaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₄ClF₂N·HCl. The compound features a chloro substituent at the 3-position and fluorine atoms at the 2- and 6-positions on the aniline ring, forming a symmetrical substitution pattern. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced polymers.

Properties

IUPAC Name

3-chloro-2,6-difluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQSEDPIRQQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,6-difluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the chlorination and fluorination of aniline under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

In industrial settings, the production of 3-chloro-2,6-difluoroaniline hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,6-difluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

3-chloro-2,6-difluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-chloro-2,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituted derivatives .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3-chloro-2,6-difluoroaniline hydrochloride with key analogs based on substituent positions, electronic effects, and reactivity:

Compound Name Substituents Molecular Formula Key Properties
3-Chloro-2,6-difluoroaniline HCl Cl (3), F (2,6), NH₂·HCl C₆H₄ClF₂N·HCl High solubility in polar solvents; electron-withdrawing Cl/F groups enhance electrophilic substitution at the 4-position.
3-Bromo-2,6-difluoroaniline HCl Br (3), F (2,6), NH₂·HCl C₆H₄BrF₂N·HCl Bromine’s larger atomic radius increases steric hindrance and polarizability compared to Cl, altering reaction kinetics .
3-Ethoxy-2,6-difluoroaniline HCl OEt (3), F (2,6), NH₂·HCl C₈H₉F₂NO·HCl Ethoxy’s electron-donating nature increases ring electron density, reducing reactivity toward electrophiles compared to Cl-substituted analogs .
3-Chloro-2,4-dihydroxybenzaldehyde Cl (3), OH (2,4), CHO (1) C₇H₅ClO₃ Hydroxy groups enable hydrogen bonding and participation in Mannich/Schiff base reactions, as seen in cytotoxic Schiff base derivatives .

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